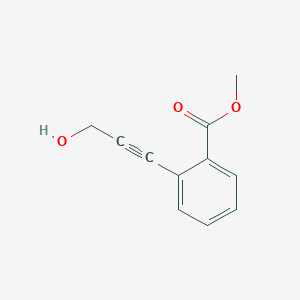

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEORDDJWGLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401895 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-72-0 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the , a valuable building block in organic synthesis. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering insights into the mechanistic underpinnings, experimental setup, and practical considerations of the procedure.

Foundational Principles: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is prized for its reliability and tolerance of various functional groups, often proceeding under mild conditions.[3]

The catalytic system typically involves a palladium complex as the primary catalyst and a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst.[4] An amine, such as triethylamine or diisopropylamine, serves as both the reaction base and, in many cases, the solvent.[5]

The Catalytic Cycles

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the exact intermediates can be challenging to isolate and characterize, the consensus mechanism provides a robust framework for understanding the reaction.[3]

-

Palladium Cycle : This cycle begins with the oxidative addition of the aryl halide (e.g., Methyl 2-iodobenzoate) to a Pd(0) species, forming a Pd(II) intermediate.[1]

-

Copper Cycle : Concurrently, the terminal alkyne (propargyl alcohol) reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide intermediate.[5]

-

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex, a step known as transmetalation, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst.[5]

A potential side reaction is the copper-mediated homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling). This is typically minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions.[2]

Synthesis Pathway and Strategy

The synthesis of the target molecule is achieved by the direct coupling of Methyl 2-iodobenzoate with propargyl alcohol. Methyl 2-iodobenzoate is chosen as the aryl halide due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in oxidative addition, which often allows for milder reaction conditions.[1] Propargyl alcohol serves as the terminal alkyne partner.

Sources

An In-depth Technical Guide to the Formation Mechanism of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a valuable building block in synthetic organic chemistry. The synthesis is primarily achieved through the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)–C(sp) bonds.[1] This document elucidates the intricate, dual-catalytic mechanism involving palladium and copper, detailing the synergistic roles of the catalysts, reagents, and reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and practical application of this transformation.

Introduction: The Significance of Arylalkynes

This compound belongs to the class of arylalkynes, which are crucial structural motifs in a wide array of functional molecules. Their rigid, linear geometry and electron-rich triple bond make them indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and conjugated polymers.[2][3] The title compound, featuring both an ester and a primary alcohol, is a particularly versatile intermediate, allowing for subsequent modifications at multiple reactive sites.

The most efficient and widely adopted method for synthesizing such compounds is the Sonogashira cross-coupling reaction.[2][4][5] Developed in 1975, this reaction couples a terminal alkyne with an aryl or vinyl halide under mild conditions, a significant improvement over previous methods that required harsh conditions.[2] This guide will dissect the sophisticated mechanism of this reaction as it applies to the synthesis of this compound from methyl 2-iodobenzoate and propargyl alcohol.

The Core Mechanism: A Dual-Catalytic Symphony

The Sonogashira coupling is not a single process but rather two interconnected and synergistically operating catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding the interplay between these two cycles is fundamental to mastering the reaction and optimizing its outcome.

The Palladium Catalytic Cycle

The palladium cycle is the central engine of the C-C bond formation. It begins with an inactive palladium(II) precatalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], which must first be reduced in situ to the catalytically active palladium(0) species, typically [Pd(PPh₃)₂]. This reduction can be effected by an amine, a phosphine ligand, or other reactants in the mixture.[2]

The active Pd(0) catalyst then drives the following sequence:

-

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (methyl 2-iodobenzoate) to the electron-rich Pd(0) complex. This step forms a square planar Pd(II) intermediate, activating the aryl halide for coupling.[6] This is often the rate-limiting step for less reactive halides like chlorides or bromides, but is typically fast for iodides.

-

Transmetalation: This is the crucial step where the two organic fragments are brought together on the palladium center. The copper acetylide, generated in the copper cycle (see 2.2), transfers its alkynyl group to the Pd(II) complex, displacing a halide ion. This step is widely considered the rate-determining step of the overall process.[6][7]

-

cis-trans Isomerization: The resulting complex undergoes isomerization to bring the two organic moieties (the aryl group and the alkynyl group) into a cis orientation, a necessary prerequisite for the final step.

-

Reductive Elimination: The two organic ligands are eliminated from the palladium center, forming the new C(sp²)–C(sp) bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

The Copper Co-Catalyst Cycle

While the palladium cycle forges the new bond, the copper cycle's primary function is to activate the terminal alkyne (propargyl alcohol) and prepare it for the transmetalation step.

-

π-Alkyne Complex Formation: The copper(I) salt, typically copper(I) iodide (CuI), coordinates with the triple bond of propargyl alcohol. This coordination increases the acidity of the terminal alkyne's proton.[6]

-

Deprotonation: A mild base, such as an amine (e.g., triethylamine), deprotonates the terminal alkyne to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step with the palladium complex.[2][6]

The synergy is clear: palladium activates the aryl halide, while copper activates the alkyne, preparing both partners for their union.

Causality of Experimental Choices

-

Catalyst System: A combination of a palladium source [e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄] and a copper(I) salt (CuI) is standard. The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[6]

-

Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. It serves two purposes: neutralizing the hydrogen halide (HX) formed during the reaction and facilitating the deprotonation of the terminal alkyne in the copper cycle.[5]

-

Solvent: Often, the amine base itself can serve as the solvent if used in sufficient quantity. Alternatively, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the oxidative homocoupling of the alkyne, leading to the formation of diynes (Glaser coupling), which is the most common and undesired side reaction.[2]

Experimental Protocol: A Validated Workflow

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This self-validating workflow includes steps for reaction setup, monitoring, and product isolation.

Reagents and Conditions

| Reagent/Parameter | Molar Eq. | Amount | Purpose |

| Methyl 2-iodobenzoate | 1.0 | (e.g., 1.0 mmol, 262 mg) | Aryl Halide Substrate |

| Propargyl Alcohol | 1.2 | (e.g., 1.2 mmol, 67 mg) | Alkyne Substrate |

| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 0.02 mmol, 14 mg) | Palladium Precatalyst |

| Copper(I) Iodide (CuI) | 0.04 | (e.g., 0.04 mmol, 7.6 mg) | Copper Co-catalyst |

| Triethylamine (Et₃N) | - | (e.g., 5 mL) | Base and Solvent |

| Atmosphere | - | Inert (Argon/Nitrogen) | Prevent Side Reactions |

| Temperature | - | Room Temperature to 40 °C | Reaction Condition |

| Time | - | 4-12 hours | Reaction Duration |

Step-by-Step Methodology

-

Vessel Preparation: A dry Schlenk flask is charged with a magnetic stir bar. The flask is flame-dried under vacuum and backfilled with an inert gas (Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: To the flask, add Methyl 2-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.

-

Solvent and Base Addition: Add degassed triethylamine via syringe. The mixture is stirred to dissolve the solids.

-

Alkyne Addition: Add propargyl alcohol dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, the solvent (triethylamine) is removed under reduced pressure. The residue is re-dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst and amine salts) and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Conclusion

The formation of this compound via the Sonogashira reaction is a testament to the power and elegance of modern transition-metal catalysis. The reaction proceeds through a well-orchestrated, dual-catalytic mechanism where palladium and copper catalysts perform distinct yet cooperative roles to activate the aryl halide and terminal alkyne, respectively. A thorough understanding of this mechanism, including the function of each reagent and the rationale behind specific experimental conditions, is paramount for achieving high yields and purity. This knowledge empowers researchers to troubleshoot issues, adapt the methodology for different substrates, and further innovate within the vast field of organic synthesis.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2023). Synthesis of 4-(Bromodifluoromethylseleno) Isocoumarins via Selenolation/Lactonization of 2-Alkynylbenzoates Enabled by a Multi-Component Reagents System. [Link]

-

ACS Figshare. (2025). Synthesis of 4‑(Bromodifluoromethylseleno) Isocoumarins via Selenolation/Lactonization of 2‑Alkynylbenzoates Enabled by a Multi-Component Reagents System. [Link]

-

ACS Publications - Organometallics. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a valuable bifunctional building block in modern organic synthesis. While a detailed historical account of its initial discovery is not prominent in scientific literature, its emergence as a commercial reagent highlights its utility. This document will cover its chemical identity, its significance in the synthesis of complex molecules, a detailed, plausible synthetic protocol via Sonogashira coupling, and a thorough discussion of its expected physicochemical and spectroscopic characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Chemical Identity and Properties

This compound is an organic compound featuring a methyl benzoate scaffold substituted at the ortho position with a propargyl alcohol moiety. This unique arrangement of a nucleophilic hydroxyl group, a reactive terminal alkyne, and an ester functional group within a single molecule makes it a highly versatile precursor in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [1] |

| CAS Number | 103606-72-0 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1] |

| Synonyms | Methyl 2-(3-hydroxyprop-1-ynyl)benzoate, MFCD04039138 | [1] |

Significance and Applications in Chemical Synthesis

The strategic placement of reactive functional groups in this compound makes it a powerful tool for the construction of diverse molecular architectures. Its utility is primarily centered on its role as a key starting material for creating more complex, often biologically active, molecules.[3]

-

Drug Discovery and Development: The terminal alkyne is particularly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and robust linking of the benzoate scaffold to other molecules, facilitating the rapid generation of compound libraries for high-throughput screening in drug discovery.[3]

-

Synthesis of Heterocycles: The ortho-alkynylaryl ester structure is a well-established precursor for the synthesis of various heterocyclic systems. The functional groups can undergo intramolecular cyclization reactions to form fused ring systems, which are common motifs in many pharmaceutical agents and natural products.

-

Materials Science: The rigid alkyne linker can be incorporated into polymers and other materials to impart specific structural and electronic properties.

The workflow for utilizing this compound often begins with its synthesis, followed by functional group manipulation to build molecular complexity.

Sources

Spectroscopic Characterization of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₀O₃, Molar Mass: 190.19 g/mol ) is a multifunctional organic molecule featuring a benzene ring, a methyl ester, a terminal alkyne, and a primary alcohol.[1] The unique arrangement of these functional groups necessitates a comprehensive spectroscopic analysis for unambiguous structural confirmation and purity assessment. Understanding the precise chemical environment of each atom is paramount for predicting its reactivity and potential biological activity.

This guide will systematically explore the expected spectroscopic signatures of this compound, providing a framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.1 | Doublet | 1H | Ar-H | Proton ortho to the ester group, deshielded by its electron-withdrawing effect. |

| ~ 7.3-7.6 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |

| ~ 4.5 | Singlet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |

| ~ 3.9 | Singlet | 3H | -COOCH₃ | Methyl protons of the ester group. |

| ~ 2.5 | Singlet (broad) | 1H | -OH | Hydroxyl proton, often a broad singlet, and its chemical shift can vary with concentration and temperature. |

Note: Predicted chemical shifts are based on typical values for similar functional groups.[4][5]

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166-168 | C =O | Carbonyl carbon of the ester. |

| ~ 130-135 | Ar-C | Quaternary aromatic carbon attached to the ester and alkyne. |

| ~ 125-132 | Ar-C H | Aromatic methine carbons. |

| ~ 80-90 | -C ≡C- | Alkynyl carbons. The carbon attached to the aromatic ring will be further downfield. |

| ~ 52-53 | -COOC H₃ | Methyl carbon of the ester. |

| ~ 50-55 | -C H₂OH | Methylene carbon adjacent to the hydroxyl group. |

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Structural Insights from NMR Data

The combination of ¹H and ¹³C NMR data provides a complete picture of the molecule's connectivity. The distinct chemical shifts of the aromatic protons reveal the substitution pattern on the benzene ring. The presence of the methyl singlet and the methylene singlet confirms the ester and the hydroxypropargyl moieties, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3400-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~ 3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic |

| ~ 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~ 2150-2100 | Weak to Medium | C≡C stretch | Alkyne |

| ~ 1720-1700 | Strong | C=O stretch | Ester |

| ~ 1600, 1480 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~ 1300-1000 | Strong | C-O stretch | Ester, Alcohol |

Note: Predicted absorption ranges are based on standard IR correlation tables.[9][10][11]

Structural Confirmation from IR Data

The presence of a broad absorption around 3300 cm⁻¹ is indicative of the hydroxyl group, while the sharp peak around 3300 cm⁻¹ confirms the terminal alkyne. The strong carbonyl absorption around 1710 cm⁻¹ is a clear marker for the ester functional group. The combination of these peaks provides strong evidence for the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13][14] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Obtaining a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for small, volatile organic molecules:

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and fragment ions.[14]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show:

-

Molecular Ion (M⁺˙): A peak at m/z = 190, corresponding to the molecular weight of the compound.[1]

-

Key Fragment Ions:

| m/z | Possible Fragment |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 115 | [C₉H₇]⁺ (indenyl cation) |

| 102 | [C₇H₆O]⁺ |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Elucidating Structure from Fragmentation Patterns

The molecular ion peak confirms the molecular formula. The fragmentation pattern provides further structural information. For instance, the loss of a methoxy radical (•OCH₃) to give a peak at m/z 159 is characteristic of a methyl ester. The observation of fragments corresponding to the aromatic portion of the molecule further supports the proposed structure.

Data Visualization and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of a target molecule.

Conclusion

The comprehensive spectroscopic analysis, integrating data from NMR, IR, and Mass Spectrometry, provides a robust and self-validating methodology for the structural elucidation of this compound. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the compound's molecular structure. This guide serves as a foundational resource for researchers working with this and structurally related molecules, ensuring the scientific integrity of their findings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.4: Interpreting IR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Rice University. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Kwantlen Polytechnic University. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Experimental Design [web.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. fiveable.me [fiveable.me]

- 13. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, such as melting point and solubility, govern its behavior in biological systems, influencing everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).[2][3][4] Therefore, the early and accurate characterization of these properties is not merely a procedural step but a cornerstone of a successful drug discovery program.[1][5]

This guide focuses on Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a novel organic molecule with potential applications in medicinal chemistry. While specific experimental data for this compound is not yet widely published, this document serves as a comprehensive technical guide outlining the standardized, field-proven methodologies for determining its key physical properties: melting point and solubility. As a Senior Application Scientist, the intent here is not just to provide protocols but to instill a deep understanding of the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful for drug development decisions.

Compound Profile: this compound

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[6] |

| Molecular Weight | 190.19 g/mol | PubChem[6] |

| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | PubChem[6] |

| CAS Number | 103606-72-0 | PubChem[6] |

| Melting Point | Not Experimentally Determined | - |

| Solubility | Not Experimentally Determined | - |

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[7] For a pure substance, this occurs over a narrow, sharply defined temperature range.[7] The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity; impurities typically depress and broaden the melting range.[8][9]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, a common and reliable method in organic chemistry labs.[10]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed and recorded.[10]

Methodology:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

-

Compact the sample into the closed end of the tube by tapping the tube on a hard surface or by dropping it down a long, hollow tube. The packed sample height should be approximately 2-3 mm.

-

-

Measurement - Rapid Determination (Scouting):

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the scouting run.

-

Using a fresh sample in a new capillary tube, place it in the apparatus.

-

Rapidly heat to a temperature about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to a slow ramp (e.g., 1-2 °C per minute).[8] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

-

Record two temperatures:

-

T1: The temperature at which the first droplet of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

The melting point is reported as the range T1 – T2.

-

-

Data Interpretation:

-

A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high-purity compound.

-

A broad melting range (> 2 °C) suggests the presence of impurities.[9]

-

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. In drug development, solubility is a paramount property as a drug must dissolve to be absorbed by the body.[3][5] Poor aqueous solubility is a major hurdle for oral bioavailability.[3] This protocol outlines a qualitative and semi-quantitative approach to assess the solubility of this compound in various relevant solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: A known amount of the compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound is then measured to determine its solubility. This method is considered the "gold standard" for solubility measurement.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents relevant to pharmaceutical development. A common starting panel includes:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) at pH 7.4 (to mimic physiological conditions).

-

Organic: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane.

-

-

-

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a small glass vial.[11]

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.[11]

-

Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (a common duration is 24 hours, though this can be optimized).[12]

-

After agitation, allow the vial to stand, letting any undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.45 µm filter is recommended to ensure a clear solution.

-

-

Quantification:

-

The concentration of the dissolved compound in the filtered supernatant is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

-

-

-

Data Reporting:

-

Solubility is typically reported in units of mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion: Integrating Physicochemical Data into Drug Development

The systematic determination of physical properties like melting point and solubility for a new chemical entity such as this compound is a critical, foundational step in its development pathway. The melting point provides immediate insight into purity and solid-state stability, while solubility data is a direct predictor of potential bioavailability and formulation challenges.[4] By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks, and ultimately guide the progression of promising molecules toward becoming effective medicines.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- What are the physicochemical properties of drug?. LookChem.

- Physicochemical properties. Fiveable.

- How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility test for Organic Compounds. chem.uobabylon.edu.iq.

- Experiment 1 - Melting Points. users.cs.duke.edu.

- Melting point determination. RSC Education.

- DETERMINATION OF MELTING POINTS. faculty.weber.edu.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Measuring the Melting Point. Westlab Canada.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. web.mnsu.edu.

- Solubility of Organic Compounds. macewan.ca.

- This compound. PubChem.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. raytor.com [raytor.com]

- 6. This compound | C11H10O3 | CID 4321316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

A Guide to Unlocking the Synthetic Potential of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Abstract

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a deceptively simple molecule poised at the intersection of several critical research domains. Its unique trifunctional architecture—an ortho-alkynyl benzoate system, a terminal alkyne, and a primary propargylic alcohol—offers a rich and underexplored landscape for synthetic innovation. This guide delineates three primary research avenues for this versatile building block: the synthesis of complex heterocyclic scaffolds through intramolecular cyclization, its application in medicinal chemistry and bioconjugation via click chemistry, and its use as a precursor for advanced materials. We provide not just the theoretical groundwork but also actionable experimental protocols and the strategic rationale behind them, positioning this molecule as a key tool for researchers in drug discovery, chemical biology, and materials science.

The Molecular Architecture: A Convergence of Reactivity

At its core, this compound (CAS 103606-72-0) is a molecule defined by the strategic placement of three key functional groups.[1] The interplay between these groups is the source of its profound synthetic potential.

-

The ortho-Alkynyl Benzoate System: The proximity of the methyl ester to the alkyne is a classic arrangement for intramolecular cyclization reactions. The ester carbonyl can act as an intramolecular nucleophile, targeting an activated alkyne to forge new heterocyclic rings. This moiety is a well-established precursor for a variety of valuable molecular scaffolds.[2]

-

The Terminal Alkyne: As a terminal alkyne, this group is a premier handle for modern synthetic transformations. It is an ideal substrate for metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and, most notably, for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[3]

-

The Primary Propargylic Alcohol: The hydroxyl group provides an additional, orthogonal site for functionalization. It can be oxidized, converted into a leaving group, or used as a nucleophilic handle for esterification or etherification, enabling the attachment of other molecular fragments or linkers.

This guide will explore how to harness these features to drive innovation in distinct but interconnected research fields.

Research Area 1: Intramolecular Cyclization for Heterocycle Synthesis

The generation of novel heterocyclic compounds remains a central goal in medicinal chemistry, as these scaffolds are prevalent in a vast number of FDA-approved drugs. The ortho-alkynyl benzoate structure is a powerful starting point for creating isocoumarin and isobenzofuran derivatives through metal-catalyzed cycloisomerization reactions.

Scientific Rationale: Gold-Catalyzed 6-endo-dig Cycloisomerization

Transition metals, particularly gold(I) and platinum(II), are exceptionally "alkynophilic," meaning they readily coordinate to and activate carbon-carbon triple bonds. This activation renders the alkyne susceptible to attack by weak intramolecular nucleophiles, such as the carbonyl oxygen of the benzoate ester. A gold(I)-catalyzed process is proposed here due to its typically mild reaction conditions and high functional group tolerance. The reaction proceeds through a 6-endo-dig cyclization pathway to generate a vinyl-gold intermediate, which, after protodeauration, yields a stable isocoumarin derivative. These structures are valuable pharmacophores with a range of biological activities.[4][5][6]

Mandatory Visualization: Gold-Catalyzed Cyclization Pathway

Caption: Proposed mechanism for Gold(I)-catalyzed isocoumarin synthesis.

Experimental Protocol: Synthesis of a Substituted Isocoumarin

This protocol is a self-validating system designed for the synthesis of 4-(hydroxymethyl)-1H-isochromen-1-one.

-

Reagent Preparation:

-

Dissolve this compound (190 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane in an oven-dried Schlenk flask under an argon atmosphere.

-

Prepare the gold catalyst solution: In a separate vial, dissolve (Ph₃P)AuCl (25 mg, 0.05 mmol, 5 mol%) and AgOTf (13 mg, 0.05 mmol) in 2 mL of anhydrous dichloromethane. Stir for 10 minutes in the dark to generate the active [(Ph₃P)Au]OTf catalyst, then filter through a syringe filter to remove AgCl.

-

-

Reaction Execution:

-

Add the prepared gold catalyst solution to the substrate solution at room temperature.

-

Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a small amount of saturated sodium bicarbonate solution (5 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 30% ethyl acetate in hexane) to yield the pure isocoumarin product.

-

-

Validation:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne signal and the appearance of a new vinyl proton signal in the NMR spectrum will validate the cyclization.

-

Research Area 2: Applications in Click Chemistry for Drug Development

The terminal alkyne of the title compound is an ideal functional group for CuAAC, a highly efficient and bio-orthogonal reaction.[3][7] This opens the door to its use in fragment-based drug discovery (FBDD), bioconjugation, and the synthesis of complex molecular probes. The molecule can serve as a "clickable" scaffold, allowing for its rapid and efficient conjugation to a library of azide-containing fragments.

Scientific Rationale: A Bifunctional Linker for FBDD

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized into more potent leads. Our title compound can be pre-functionalized at its hydroxyl group and then "clicked" onto a library of azide-containing fragments. This strategy allows for the rapid generation of a diverse library of compounds for screening. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker; it is metabolically stable and can participate in hydrogen bonding, often contributing favorably to binding affinity.[7]

Mandatory Visualization: FBDD Workflow Using CuAAC

Caption: Workflow for generating and screening a chemical library.

Experimental Protocol: CuAAC Conjugation to Benzyl Azide

This protocol details a model click reaction to validate the reactivity of the alkyne.

-

Reagent Preparation:

-

Dissolve this compound (95 mg, 0.5 mmol) and benzyl azide (73 mg, 0.55 mmol) in a 1:1 mixture of t-butanol and water (8 mL).

-

Prepare a fresh solution of sodium ascorbate (1 M in water, 100 µL, 0.1 mmol).

-

Prepare a solution of copper(II) sulfate pentahydrate (0.1 M in water, 100 µL, 0.01 mmol).

-

-

Reaction Execution:

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by TLC analysis.

-

-

Workup and Purification:

-

Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (gradient elution, 10% to 50% ethyl acetate in hexane) to obtain the pure 1,4-disubstituted triazole product.

-

-

Validation:

-

Confirmation via ¹H NMR will show the disappearance of the terminal alkyne proton and the appearance of a characteristic triazole proton signal (typically ~7.5-8.0 ppm). HRMS analysis will confirm the expected molecular weight of the conjugated product.

-

Research Area 3: Precursor for Advanced Materials

Beyond discrete molecules, the title compound can serve as a monomer or a key building block for functional polymers and conjugated materials.

Data Presentation: Potential Synthetic Transformations

The trifunctional nature of the molecule allows for a variety of transformations, summarized below.

| Transformation | Reactive Site(s) | Potential Catalyst/Reagent | Resulting Structure/Application |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, base | Extended π-conjugated systems for organic electronics |

| Polymerization | Terminal Alkyne | Rh or Ta-based catalysts | Polyacetylene derivatives with pendant functional groups |

| Esterification | Hydroxyl Group | Acryloyl chloride, base | Acrylate monomer for radical polymerization |

| Grafting-To Polymer | Alkyne (via CuAAC) | Azide-functionalized polymer | Polymer with pendant benzoate moieties for functional coatings |

Proposed Research Direction: Synthesis of Functional Polymers

A compelling research direction is the conversion of this compound into an acrylate monomer.

-

Esterification: React the primary alcohol with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine.

-

Polymerization: Subject the resulting acrylate monomer to controlled radical polymerization (e.g., RAFT or ATRP) to generate a well-defined polymer.

The resulting polymer would feature a reactive alkyne in each repeating unit, creating a "scaffold" polymer that can be further functionalized via click chemistry. This allows for the synthesis of advanced materials such as drug-delivery nanoparticles, functional hydrogels, or materials for biosensing applications.

Conclusion and Future Outlook

This compound is far more than a simple organic compound; it is a versatile platform for chemical innovation. The strategic combination of an ortho-alkynyl ester, a terminal alkyne, and a primary alcohol provides multiple, orthogonal points for chemical modification. We have outlined three robust research trajectories: the synthesis of medicinally relevant heterocycles, the rapid generation of diverse compound libraries for drug discovery, and the creation of advanced functional materials. By providing both the strategic framework and validated experimental starting points, this guide serves as a catalyst for unlocking the full potential of this powerful and underutilized chemical building block.

References

-

Synthesis of Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. [Link]

-

Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. Organic Letters. [Link]

-

Electrophilic cyclization of 2-chalcogenealkynylanisoles: versatile access to 2-chalcogen-benzo[b]furans. The Journal of Organic Chemistry. [Link]

-

The plausible reaction mechanism of 2‐O‐(o‐alkynyl)benzoate‐ initiated... ResearchGate. [Link]

-

This compound (C007B-219558). Cenmed Enterprises. [Link]

-

Cyclization of alkynyl benzoates and generation of dioxolenylium ions. Journal of the American Chemical Society. [Link]

-

This compound. PubChem. [Link]

-

Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans. ResearchGate. [Link]

-

Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PubMed Central. [Link]

-

Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. The Journal of Organic Chemistry. [Link]

-

Anomerization of glycosyl ortho -alkynylbenzoates 6 and 7 (as well as 1...). ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Methyl 2-(3-hydroxyprop-2-enyl)benzoate. PubChem. [Link]

-

Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. PubChem. [Link]

-

Utilization of ortho-alkynylarylcarbonyl derivatives for creating structurally diverse chemical compounds. ResearchGate. [Link]

-

Synthesis and crystal structure of methyl 3-(3-hy-droxy-3-phenyl-prop-2-eno-yl)benzoate. Acta Crystallographica Section E. [Link]

-

Reactions of ortho‐alkynylbenzaldehydes with alkenes (cyclopropenes)... ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. Sami Publishing Company. [Link]

-

Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. National Institutes of Health. [Link]

-

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. PubChem. [Link]

-

Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]

-

Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]

-

Click Chemistry in Peptide-Based Drug Design. MDPI. [Link]

-

Novel biologically active nonpeptidic inhibitors of myristoylCoA:protein N-myristoyltransferase. PubMed. [Link]

-

Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. PubMed Central. [Link]

Sources

- 1. This compound | C11H10O3 | CID 4321316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry in Peptide-Based Drug Design | MDPI [mdpi.com]

An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Reactivity, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. While direct literature on this specific compound is emerging, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its logical synthesis, predicted reactivity, and potential applications, offering field-proven insights into its utility.

Introduction: A Molecule of Untapped Potential

This compound is a bifunctional organic molecule featuring an ortho-substituted aromatic ring with a methyl ester and a propargyl alcohol moiety. This unique arrangement of functional groups—a terminal alkyne, a primary alcohol, and an ester—renders it a highly valuable synthon for the construction of complex molecular architectures. The propargyl alcohol unit is a cornerstone in the synthesis of many pharmaceutical intermediates and heterocyclic compounds.[1][2][3] The ortho-disposed ester and alkyne groups create a reactive scaffold primed for intramolecular cyclization reactions, offering a gateway to diverse heterocyclic systems such as isocoumarins and benzofurans.[4][5][6]

This guide will provide a detailed exploration of the most logical and efficient synthetic route to this compound, a thorough analysis of its expected chemical reactivity, and a forward-looking perspective on its potential applications in drug discovery and materials science.

Synthesis: The Sonogashira Cross-Coupling Approach

The most direct and industrially scalable synthesis of this compound is through a Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] For our target molecule, the logical precursors are methyl 2-iodobenzoate (or the more economical but less reactive methyl 2-bromobenzoate) and propargyl alcohol.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][11] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile.[11] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[7]

Diagram of the Synthetic Workflow

Sources

- 1. rawsource.com [rawsource.com]

- 2. rawsource.com [rawsource.com]

- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Hydroxy Propargylic Alcohols in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a key building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, a robust synthetic protocol via Sonogashira coupling, and its significant applications as a precursor to biologically active isocoumarin scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

This compound is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry. Its structure, featuring a terminal alkyne, a hydroxyl group, and a methyl ester on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. This strategic arrangement of functional groups makes it a highly valuable intermediate, particularly in the construction of complex heterocyclic systems that form the core of many pharmacologically active compounds.

The primary utility of this compound lies in its role as a precursor to 3-substituted isocoumarins, a class of lactones known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties[1]. The alkyne moiety allows for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling for its synthesis and subsequent intramolecular cyclization reactions to form the isocoumarin core. The hydroxyl group offers a handle for further functionalization or can participate directly in cyclization pathways. This guide will delve into the synthesis, characterization, and strategic application of this versatile building block in the context of drug discovery and development.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [PubChem][2] |

| CAS Number | 103606-72-0 | [Biotuva][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][2] |

| Molecular Weight | 190.19 g/mol | [PubChem][2] |

| Appearance | Predicted: Off-white to yellow solid | - |

| Storage Temperature | 2-8°C | [ChemicalBook][4] |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (methyl 2-iodobenzoate). The use of a copper(I) co-catalyst is crucial for the activation of the alkyne.

Reaction Scheme

Sources

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10O3 | CID 4321316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. 错误页 [amp.chemicalbook.com]

Methodological & Application

The Versatile Synthon: Application Notes and Protocols for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate in Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate emerges as a particularly valuable synthon, embodying a unique combination of reactive functionalities within a compact framework. The presence of a terminal alkyne, a primary alcohol, and an ortho-disubstituted aromatic ring with a methyl ester offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this versatile compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Its utility as a precursor to biologically relevant scaffolds, such as isocoumarins and benzofurans, underscores its significance in the synthesis of natural products and novel pharmaceutical agents.

Synthesis of this compound: A Practical Approach via Sonogashira Coupling

The most direct and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently joins an aryl halide with a terminal alkyne, forming a carbon-carbon bond with high reliability.[1] In this case, methyl 2-iodobenzoate is coupled with propargyl alcohol.

Causality in Experimental Design:

The choice of a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is crucial for the efficiency of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. An amine base, such as triethylamine, serves a dual purpose: it acts as a solvent and neutralizes the hydrogen iodide generated during the reaction. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation.

Detailed Protocol for Synthesis:

Materials:

-

Methyl 2-iodobenzoate

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add methyl 2-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

-

To this stirred suspension, add propargyl alcohol (1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Outcome & Characterization:

The product is typically obtained as a white to pale yellow solid.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₁₁H₁₀O₃ | 190.19 g/mol | White to pale yellow solid |

Spectroscopic Data: [2]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 7.8 Hz, 1H), 7.52 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.7 Hz, 1H), 4.52 (d, J = 6.0 Hz, 2H), 3.92 (s, 3H), 1.95 (t, J = 6.0 Hz, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.9, 133.9, 132.1, 131.6, 128.0, 127.5, 123.9, 93.3, 81.0, 52.4, 51.8.

Application in Heterocyclic Synthesis: The Gateway to Isocoumarins

A primary and highly valuable application of this compound is its role as a precursor in the synthesis of isocoumarins, a class of compounds with diverse biological activities. The intramolecular cyclization of this substrate can be achieved through various catalytic systems, with palladium and gold catalysis being particularly prominent.

Palladium-Catalyzed Intramolecular Cyclization:

Palladium catalysts can effectively promote the cyclization of 2-alkynylbenzoates to isocoumarins. The reaction typically proceeds via an intramolecular oxypalladation mechanism. The palladium(II) catalyst coordinates to the alkyne, activating it for nucleophilic attack by the ester carbonyl oxygen. Subsequent reductive elimination yields the isocoumarin product and regenerates the active palladium catalyst.

Detailed Protocol for Palladium-Catalyzed Synthesis of 3-Methylisocoumarin:

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium acetate (NaOAc)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add palladium(II) acetate (0.05 eq) and sodium acetate (2.0 eq).

-

Seal the tube and heat the mixture at 100 °C for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield 3-methylisocoumarin.

Expected Outcome & Characterization:

The product is typically a white solid.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 3-Methylisocoumarin | C₁₀H₈O₂ | 160.17 g/mol | White solid |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 6.35 (s, 1H), 2.30 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 155.0, 138.0, 134.5, 129.5, 127.8, 125.0, 120.5, 102.0, 20.5.

Gold-Catalyzed Intramolecular Cyclization:

Gold catalysts, particularly cationic gold(I) complexes, are highly effective for the cyclization of 2-alkynylbenzoates.[3][4] The π-acidic nature of gold(I) strongly activates the alkyne towards nucleophilic attack. The proposed mechanism involves the coordination of the gold catalyst to the alkyne, followed by a 6-endo-dig cyclization of the ester carbonyl oxygen onto the activated alkyne.[4] Subsequent protodeauration furnishes the isocoumarin product and regenerates the gold catalyst. The high efficiency and mild reaction conditions often associated with gold catalysis make it an attractive alternative to other methods.[5]

Divergent Synthesis: Accessing the Benzofuran Scaffold

The versatility of this compound extends beyond isocoumarin synthesis. Under specific palladium-catalyzed conditions, a divergent reaction pathway can be accessed to furnish valuable benzofuran derivatives. This transformation highlights the tunability of the reactivity based on the chosen catalytic system and reaction conditions.

Palladium-Catalyzed Cycloisomerization to 2-(Hydroxymethyl)benzofuran:

In the presence of a suitable palladium catalyst and a base, this compound can undergo a cycloisomerization reaction to yield 2-(hydroxymethyl)benzofuran. This transformation likely proceeds through an initial intramolecular attack of the hydroxyl group onto the palladium-activated alkyne, followed by a series of steps including isomerization to furnish the aromatic benzofuran core.

Representative Protocol for Benzofuran Synthesis:

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Potassium iodide (KI)

-

Morpholine

-

Methanol (MeOH)

Procedure:

-

To a Schlenk tube under a nitrogen atmosphere, add this compound (1.0 eq), PdCl₂ (0.02 eq), and KI (0.1 eq).

-

Add methanol as the solvent, followed by morpholine (1.2 eq).

-

Seal the tube and heat the reaction mixture at 60-80 °C for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford 2-(hydroxymethyl)benzofuran.

Expected Outcome & Characterization:

The product is typically isolated as a solid.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 2-(Hydroxymethyl)benzofuran | C₉H₈O₂ | 148.16 g/mol | Solid |

Spectroscopic Data: [6]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 7.6 Hz, 1H), 7.48 (d, J = 8.0 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 7.21 (t, J = 7.4 Hz, 1H), 6.75 (s, 1H), 4.78 (s, 2H), 2.10 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 154.5, 128.0, 124.5, 122.8, 121.0, 111.5, 103.0, 58.0.

Conclusion: A Synthon of Strategic Importance

This compound stands out as a highly versatile and strategically important building block in organic synthesis. Its straightforward preparation via Sonogashira coupling and its ability to undergo divergent cyclization reactions to form either isocoumarins or benzofurans provide chemists with a powerful tool for the rapid construction of these important heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

-

Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry, 20(40), 8065-870. [Link]

-

Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. RSC Publishing. [Link]

-

SpectraBase. (+/-)-3,4-dihydro-5,8-dimethoxy-3-methylisocoumarin. [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

- Khan, I. U., & Ali, S. (2021). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Chemistry & Chemical Technology, 15(1), 74-82.

-

Spirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(7), 845-854. [Link]

-

Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. [Link]

-

Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Chemistry Portal. [Link]

-

Chiral Molecule and Drug Discovery, School of Pharmaceutical Sciences, Sun Yat-sen University. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. PubMed. [Link]

-

Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. PubMed Central. [Link]

-

Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. ResearchGate. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. [Link]

-

A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids. PubMed Central. [Link]

-

Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PubMed Central. [Link]

-

Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes. PubMed Central. [Link]

-

Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. PubMed. [Link]

-

Chacko, S. A., & Gab-Allah, M. A. (2019). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PubMed Central. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

-

SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-